N-(2-{[(2,5-dichlorophenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide
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Overview
Description
N-(2-{[(2,5-dichlorophenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoxadiazole ring and sulfonamide groups, making it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(2,5-dichlorophenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-aminoethylamine to form the sulfonamide intermediate. This intermediate is then reacted with 2,1,3-benzoxadiazole-4-sulfonyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(2,5-dichlorophenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl chloride groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-(2-{[(2,5-dichlorophenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing into its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of N-(2-{[(2,5-dichlorophenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2,5-dichloro-N-(2-{[(2,5-dichlorophenyl)sulfonyl]amino}ethyl)benzenesulfonamide
- Ethyl 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoate
Uniqueness
N-(2-{[(2,5-dichlorophenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide is unique due to its benzoxadiazole ring, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in scientific research .
Properties
Molecular Formula |
C14H12Cl2N4O5S2 |
---|---|
Molecular Weight |
451.3 g/mol |
IUPAC Name |
N-[2-[(2,5-dichlorophenyl)sulfonylamino]ethyl]-2,1,3-benzoxadiazole-4-sulfonamide |
InChI |
InChI=1S/C14H12Cl2N4O5S2/c15-9-4-5-10(16)13(8-9)27(23,24)18-7-6-17-26(21,22)12-3-1-2-11-14(12)20-25-19-11/h1-5,8,17-18H,6-7H2 |
InChI Key |
PSFYBDRMKGPBQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)S(=O)(=O)NCCNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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